molecular formula C7H9N3O2 B11916963 Methyl 6-(aminomethyl)pyridazine-3-carboxylate

Methyl 6-(aminomethyl)pyridazine-3-carboxylate

Cat. No.: B11916963
M. Wt: 167.17 g/mol
InChI Key: CQAPWFDXFCXQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(aminomethyl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C₇H₁₀N₃O₂ It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(aminomethyl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method includes the alkylation of 6-(aminomethyl)pyridazine-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under reflux conditions, to yield the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halides, alkoxides, under reflux conditions in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkoxylated pyridazine derivatives.

Scientific Research Applications

Methyl 6-(aminomethyl)pyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)pyridazine-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • Methyl pyridazine-3-carboxylate
  • Methyl 6-methoxypyridazine-3-carboxylate
  • Methyl 5-methylpyridazine-3-carboxylate
  • Methyl 6-aminopyridazine-3-carboxylate

Comparison: Methyl 6-(aminomethyl)pyridazine-3-carboxylate is unique due to the presence of the aminomethyl group at the 6-position of the pyridazine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the aminomethyl group can participate in additional hydrogen bonding and electrostatic interactions, potentially enhancing its biological activity and binding affinity to molecular targets.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 6-(aminomethyl)pyridazine-3-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4,8H2,1H3

InChI Key

CQAPWFDXFCXQAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.